2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride - 1774895-85-0

2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Catalog Number: EVT-3165311
CAS Number: 1774895-85-0
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a chemical compound with the molecular formula C10H16ClN3O . It is listed in various chemical databases and is available from several suppliers .

Synthesis Analysis

The synthesis of 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride and related compounds has been discussed in scientific literature . The initial hit class, spirooxindoles, was identified through affinity selection mass spectrometry (AS-MS) and optimized for PHD2 inhibition and optimal PK/PD profile (short-acting PHDi inhibitors). 1,3,8-Triazaspiro [4.5]decane-2,4-diones (spirohydantoins) were optimized as an advanced lead class derived from the original spiroindole hit .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can be found in various chemical databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, such as its molecular weight, density, boiling point, and melting point, can be found in various chemical databases .

tert-Butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate

Compound Description: This compound serves as a key intermediate in synthesizing a novel spirocyclic derivative. [] It's utilized in a Suzuki coupling reaction with 3,5-difluorophenyl boronic acid to yield the final compound, 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride. []

Relevance: This compound shares the core 2,3,7-triazaspiro[4.5]dec-1-ene-4-one structure with 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride. The key difference lies in the substituent at the 1-position of the spirocyclic system. While the related compound has a 5-bromofuran-2-yl group at the 1-position and a tert-butoxycarbonyl protecting group on the nitrogen at the 7-position, 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has a cyclopropyl group at the 2-position. This difference highlights the versatility of the core structure in accommodating various substituents for exploring structure-activity relationships. https://www.semanticscholar.org/paper/7f65f7028afbe3fabf4b6e5f940c2efc726d8ae2 []

4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride

Compound Description: This compound represents a novel spirocyclic derivative synthesized through a novel route involving a Suzuki coupling reaction. [] The reported characterization data confirms its structure. []

Relevance: This compound shares the core 2,3,7-triazaspiro[4.5]dec-1-en-4-one structure with 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride. The primary difference lies in the substituent at the 1-position of the spirocyclic system and the double bond position within the triazaspiro ring. The related compound has a 4-[5-(3,5-Difluorophenyl)furan-2-yl group at the 1-position and the double bond is between positions 3 and 4, while 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has a cyclopropyl group at the 2-position and the double bond is between position 1 and 2. This variation highlights the possibility of modifying both the substituents and the unsaturation within the core structure to fine-tune its properties. https://www.semanticscholar.org/paper/7f65f7028afbe3fabf4b6e5f940c2efc726d8ae2 []

1-(3,5-dimethyl-4-(2-((2-((1 R,4 R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea (CH5447240)

Compound Description: CH5447240 is a potent small-molecule human Parathyroid Hormone Receptor 1 (hPTHR1) agonist, exhibiting promising activity both in vitro and in vivo. [] It demonstrated an EC20 of 3.0 μM and an EC50 of 12 μM in activating hPTHR1. [] Additionally, this compound displays favorable pharmacokinetic properties, including high solubility and good metabolic stability, leading to 55% oral bioavailability and a significant increase in serum calcium levels in hypocalcemic rats. []

Relevance: This compound features a 1,3,8-triazaspiro[4.5]dec-1-en-4-one moiety linked through a sulfonylethyl bridge to a substituted phenyl ring. This structural motif closely resembles the core structure of 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, highlighting the significance of this scaffold in developing biologically active compounds. While the related compound possesses additional substituents and a larger overall structure, the presence of the shared core structure suggests potential for exploring related derivatives with varying pharmacological profiles. https://www.semanticscholar.org/paper/0909b4e3310fab31aa72aa9394c68798c22f52ce []

1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (PCO371)

Compound Description: PCO371 is a potent, selective, and orally available hPTHR1 agonist. [] It represents an optimized lead compound derived from CH5447240, designed to enhance hPTHR1 agonistic activity and minimize the formation of reactive metabolites. [] PCO371 is currently undergoing phase 1 clinical trials for hypoparathyroidism treatment. []

Relevance: Similar to CH5447240, PCO371 also contains the 1,3,8-triazaspiro[4.5]dec-1-en-4-one moiety. The shared core structure with 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride underscores the relevance of this scaffold in medicinal chemistry, specifically in targeting hPTHR1. The variations in the substituents attached to the core structure in PCO371 and its successful clinical development provide insights for designing and optimizing novel derivatives based on the 1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold. https://www.semanticscholar.org/paper/44c31418eadec80e102972d3eb33996c6f855828 []

8-(3-((1-aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

Compound Description: This compound is a ligand studied for its interaction with BACE1, an enzyme involved in Alzheimer's disease pathogenesis. [] The structural details of its binding with BACE1 have been elucidated, providing valuable insights into potential therapeutic strategies targeting this enzyme. []

Relevance: Although this compound does not share the exact core structure with 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, it belongs to the same broad class of 1,3,8-triazaspiro[4.5]dec-3-en-2-one derivatives. This similarity highlights the diverse pharmacological applications of triazaspiro[4.5]decane-based compounds and emphasizes the importance of exploring this chemical space for novel drug discovery efforts. https://www.semanticscholar.org/paper/63b273388dc44dc80d8a86b6685507621ebbdcaa []

8-benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one

Compound Description: This compound is another ligand investigated for its interaction with BACE1. [] The research focused on understanding the binding mode and interactions with the enzyme's active site. []

Relevance: Similar to the previous compound, this molecule belongs to the 1,3,8-triazaspiro[4.5]dec-3-en-2-one class, emphasizing the significance of this structural motif in medicinal chemistry, particularly for targeting BACE1. Although it differs from 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride in its substitution pattern and the presence of a methyl group at the 7-position, it reinforces the importance of investigating diversely substituted triazaspiro[4.5]decane derivatives for discovering new therapeutic agents. https://www.semanticscholar.org/paper/6f7fc7fc4b05008f2b5c0828b5e19e7a560c70be []

4-(cyclohexylamino)-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

Compound Description: This compound represents another example of a BACE1 ligand. [] Structural studies have provided detailed information about its binding interactions within the enzyme's active site, contributing to the understanding of BACE1 inhibition. []

Relevance: This compound falls within the same 1,3,8-triazaspiro[4.5]dec-3-en-2-one class as compounds 5 and 6. The consistent exploration of this scaffold for BACE1 inhibition further emphasizes the potential of this chemical class in drug discovery. While 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride exhibits structural variations, the shared triazaspiro[4.5]decane core highlights the value of investigating this scaffold for various therapeutic targets. https://www.semanticscholar.org/paper/1d0a4d79539987a4354caab3d08af4a7ba004960 []

Properties

CAS Number

1774895-85-0

Product Name

2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

IUPAC Name

2-cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71

InChI

InChI=1S/C10H15N3O.ClH/c14-9-10(3-5-11-6-4-10)13-8(12-9)7-1-2-7;/h7,11H,1-6H2,(H,12,13,14);1H

InChI Key

BNLBAULIBLAZLL-UHFFFAOYSA-N

SMILES

C1CC1C2=NC3(CCNCC3)C(=O)N2.Cl

Canonical SMILES

C1CC1C2=NC3(CCNCC3)C(=O)N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.